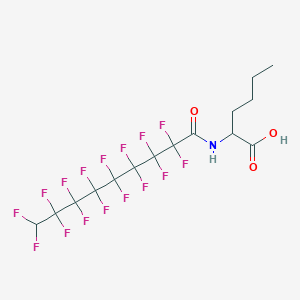![molecular formula C22H17N3O5 B15014519 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014519.png)
4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is a complex organic compound with a unique structure that includes a nitrophenyl group, a benzoate ester, and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the imino group through a condensation reaction between an amine and an aldehyde or ketone. The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor. The final step often involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group may participate in redox reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(E)-{[(4-METHYLPHENYL)IMINOMETHYL]OXY}BENZOATE: Similar structure but with different substituents.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H17N3O5 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C22H17N3O5/c1-15-6-5-9-18(12-15)21(26)24-23-14-16-10-11-20(19(13-16)25(28)29)30-22(27)17-7-3-2-4-8-17/h2-14H,1H3,(H,24,26)/b23-14+ |
Clave InChI |
OPUHSFOEWJRCCN-OEAKJJBVSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B15014442.png)
![Urea, 1-(3-chlorophenyl)-3-[3-(1-piperidyl)propyl]-](/img/structure/B15014443.png)
![N'~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide](/img/structure/B15014448.png)
![2-bromo-4-chloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15014456.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,3'-dicarboxylate](/img/structure/B15014472.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15014477.png)

![1,3-Bis((phenylamino)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15014486.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B15014497.png)
![3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15014504.png)
![N-(4-butylphenyl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15014512.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014513.png)
